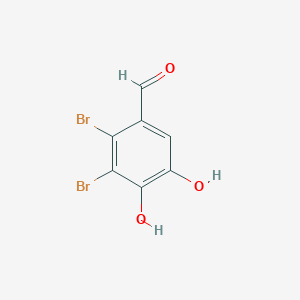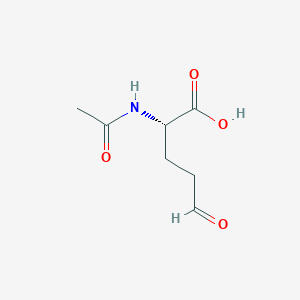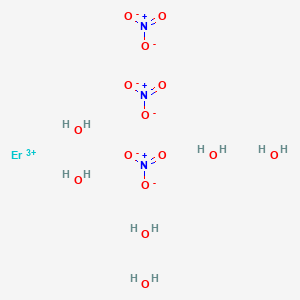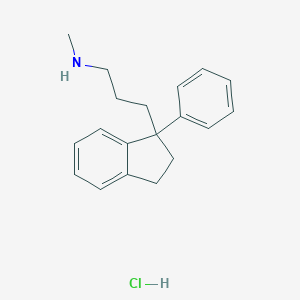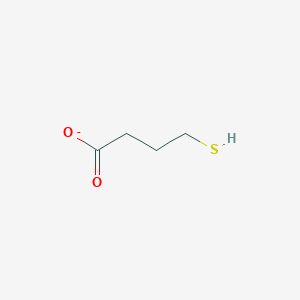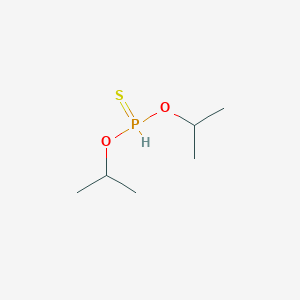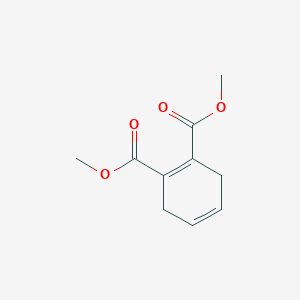
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate derivatives involves regioselective methods, often starting from related cyclohexadiene compounds. For instance, the regioselective synthesis of dimethyl 1,3,5-cyloheptatriene-1,2-dicarboxylate was achieved through a ring expansion method starting from dimethyl 1,3-cyclohexadiene-2,3-dicarboxylate, highlighting the versatility of cyclohexadiene derivatives in synthetic chemistry (Oda et al., 1994).
Molecular Structure Analysis
The molecular structure of cyclohexadiene derivatives has been extensively studied using methods such as gas electron diffraction. These studies reveal non-planar carbocyclic rings, contributing to the understanding of the spatial arrangement and reactivity of these molecules (Trætteberg et al., 1982).
Chemical Reactions and Properties
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate undergoes various chemical reactions, reflecting its reactive nature. For instance, the addition of diazomethane followed by thermolysis has been shown to yield diverse products, underscoring the compound's versatility in synthetic applications (Kende & Guo, 2001).
Physical Properties Analysis
The physical properties of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate and its derivatives are crucial for their application in various fields. For example, studies on the crystal structure of related compounds provide insights into their stability, solubility, and interaction with other molecules, aiding in the development of new materials and reaction pathways (Gao et al., 2015).
Chemical Properties Analysis
The chemical properties of Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate, such as reactivity towards different reagents and conditions, are foundational for its application in synthetic chemistry. The compound's role in facilitating diverse reactions, including cycloadditions and radical transformations, illustrates its utility in creating complex molecular architectures (Kitagawa et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of 1,2‐Dimethylene‐3,5‐cycloheptadiene : This study discusses the synthesis of dimethyl 1,3,5-cyloheptatriene-1,2-dicarboxylate, starting from dimethyl 1,3-cyclohexadiene-2,3-dicarboxylate, indicating its use in organic synthesis and property study of cyclic compounds (Oda et al., 1994).
On the purported synthesis of a bicyclo[2.2.1]heptene diester by reaction of diazomethane with dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate : This research corrects a previous report on the synthesis of a bicyclo[2.2.1]heptene diester, instead identifying products such as a diene diester and cyclopropane, showing the compound's relevance in chemical reaction studies (Kende & Guo, 2001).
Lewis-base-promoted copper-based catalyst for highly efficient hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate : This paper highlights the compound's application in catalysis, particularly in the hydrogenation process to produce 1,4-cyclohexane dimethanol, a crucial industrial compound (Zhang, Fan, & Li, 2013).
Electrocyclic reactions of tetraenes Influence of terminal substituents
: This study explores the reactions of conjugated tetraenes, including dimethyl 2E,4Z,6Z,8E-decatetraene-1,10-dioate, highlighting the compound's role in understanding reaction mechanisms (Marvell et al., 1978).
Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid : This study incorporates green chemistry principles into the bromination of alkene, using 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid, demonstrating the compound's potential in educational settings and green chemistry applications (Chandrasekhar & Dragojlovic, 2010).
Eigenschaften
IUPAC Name |
dimethyl cyclohexa-1,4-diene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDSILFDQOEEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CC=CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344310 | |
| Record name | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |
CAS RN |
14309-54-7 | |
| Record name | Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



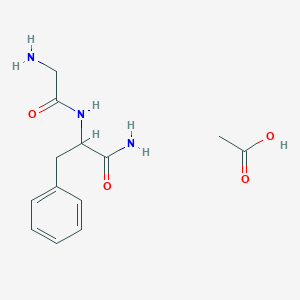
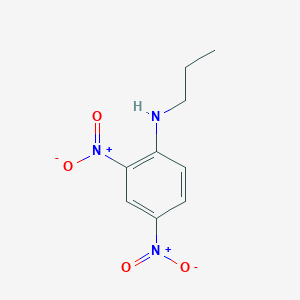
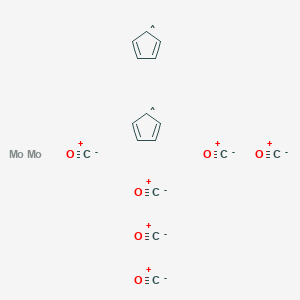

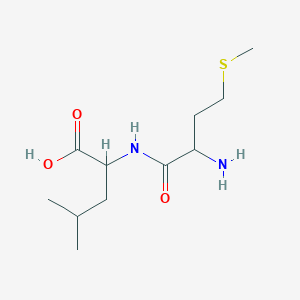
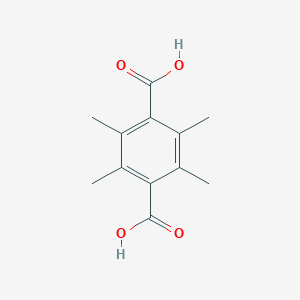
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
